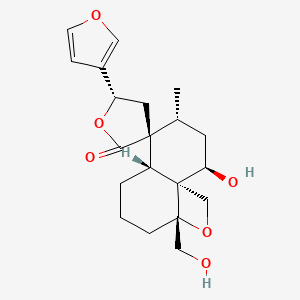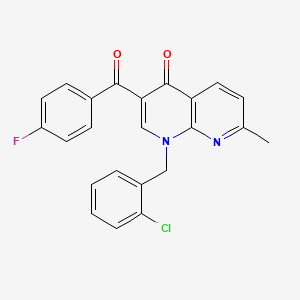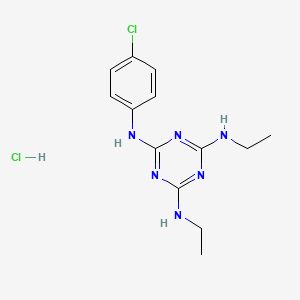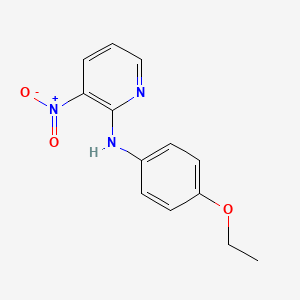![molecular formula C14H15Cl2N3 B2534093 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 1458593-59-3](/img/structure/B2534093.png)
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This procedure employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
The molecular formula of “1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride” is C14H13N3 . The average mass is 224.258 Da and the monoisotopic mass is 224.094955 Da .Chemical Reactions Analysis
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . They have been found to have a wide range of biological properties .Physical And Chemical Properties Analysis
The storage temperature for “this compound” is 28°C .科学的研究の応用
DNA Binding and Fluorescent Staining
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride and its analogues, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, especially with AT-rich sequences. This property makes them valuable in fluorescent DNA staining, allowing for cell analysis in plant biology, chromosome studies, and flow cytometry. These compounds also serve as models for studying DNA sequence recognition and binding mechanisms, contributing to drug design (Issar & Kakkar, 2013).
Radioprotection and Topoisomerase Inhibition
Derivatives of this compound have been explored for their use as radioprotectors and inhibitors of topoisomerase, an enzyme involved in DNA replication. This exploration stems from their ability to interact with DNA, offering a pathway to protect against radiation damage and to target cancer cells by inhibiting DNA replication processes (Issar & Kakkar, 2013).
Development of Optoelectronic Materials
Compounds including quinazolines and pyrimidines, structurally related to benzimidazole derivatives, have been researched for their applications in optoelectronic materials. These materials are significant for developing organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. The incorporation of benzimidazole derivatives into π-extended systems enhances electroluminescent properties, indicating their potential in fabricating advanced optoelectronic devices (Lipunova et al., 2018).
Anticancer Research
Research on benzimidazole hybrids has highlighted their anticancer potential through various mechanisms, such as DNA intercalation, enzyme inhibition, and tubulin interaction. These derivatives show promise as anticancer agents, offering new avenues for the development of targeted therapies. The diversity in mechanism suggests their versatility in addressing different types of cancer, emphasizing the importance of structural modifications to enhance efficacy and selectivity (Akhtar et al., 2019).
Mechanism of Action in Fungicides and Anthelmintics
Benzimidazole fungicides operate by specifically inhibiting microtubule assembly, binding to the tubulin molecule. This action makes them effective in agricultural and veterinary applications, providing a tool for studying fungal cell biology and the development of antifungal agents. The detailed understanding of their mechanism of action has been crucial for optimizing their use and exploring new therapeutic applications (Davidse, 1986).
作用機序
特性
IUPAC Name |
[2-(benzimidazol-1-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17;;/h1-8,10H,9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXCHMNYKXFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)
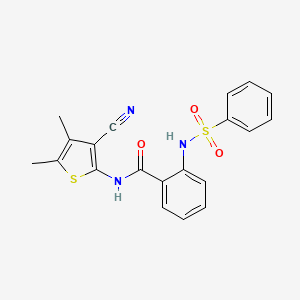
![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)
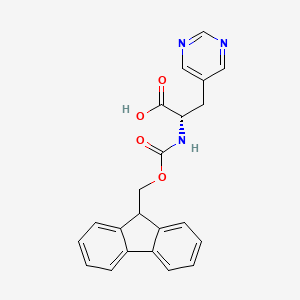

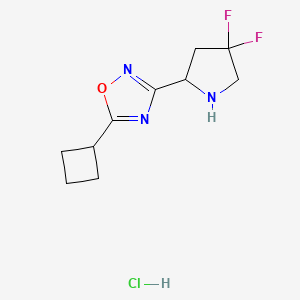
![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)
